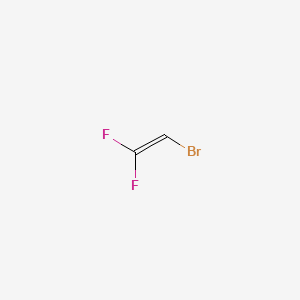

1-Bromo-2,2-difluoroethylene

Description

The exact mass of the compound Ethene, 2-bromo-1,1-difluoro- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Compressed Gas, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1,1-difluoroethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HBrF2/c3-1-2(4)5/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZGNGBWAMYFUST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HBrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9059886 | |

| Record name | Ethene, 2-bromo-1,1-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquefied gas; Boiling point = 6 deg C; [Alfa Aesar MSDS] | |

| Record name | 2-Bromo-1,1-difluoroethylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19529 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

359-08-0 | |

| Record name | 2-Bromo-1,1-difluoroethene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=359-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1,1-difluoroethylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000359080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethene, 2-bromo-1,1-difluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethene, 2-bromo-1,1-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1,1-difluoroethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.023 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-DIFLUORO-2-BROMOETHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XLZ85QDC2B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-Bromo-2,2-difluoroethylene CAS number 359-08-0

An In-depth Technical Guide to 1-Bromo-2,2-difluoroethylene (CAS 359-08-0)

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a pivotal fluorinated building block in modern organic synthesis. Tailored for researchers, medicinal chemists, and professionals in drug development, this document synthesizes core chemical principles with practical, field-proven insights into its reactivity and application.

Introduction: The Strategic Value of the Difluorovinyl Moiety

This compound (also known as 2-Bromo-1,1-difluoroethene) is a reactive olefin leveraged for the introduction of the valuable gem-difluorovinyl group (–CH=CF₂) into organic molecules.[1] The strategic incorporation of fluorine atoms can profoundly alter the physicochemical and biological properties of a compound.[2] Specifically, the 1,1-difluoroethylene moiety is highly sought after in medicinal and agrochemical research for its ability to enhance metabolic stability, modulate bioavailability, and improve target binding affinity by acting as a bioisostere for other functional groups.[1][2][3] This volatile, colorless liquid serves as a versatile intermediate for creating complex fluorinated molecules through a variety of chemical transformations.[4]

Physicochemical Properties

The unique physical properties of this compound, particularly its low boiling point, necessitate careful handling in a laboratory setting. Its key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 359-08-0 | [4][5] |

| Molecular Formula | C₂HBrF₂ | [4][5] |

| Molecular Weight | 142.93 g/mol | [5] |

| Boiling Point | 6 °C (279 K) | [4][6] |

| Melting Point | -115 °C | [4] |

| Density | 1.817 g/cm³ | [4][] |

| Vapor Pressure | 3270 mmHg at 25°C | [4] |

| Refractive Index | 1.344 | [4] |

| SMILES | C(=C(F)F)Br | [] |

| InChI Key | QZGNGBWAMYFUST-UHFFFAOYSA-N | [5][] |

Synthesis and Manufacturing Considerations

The synthesis of this compound is typically achieved through dehydrohalogenation reactions. For instance, dehydrobromination of 1,1-dibromo-2,2-difluoroethane in an alkaline aqueous medium is a described method.[8] Another route involves the dehalogenation of precursor molecules. The choice of synthesis route on an industrial scale is governed by factors such as precursor availability, reaction yield, and safety. Given its status as a specialized intermediate, sourcing from manufacturers with robust quality control and a transparent supply chain is critical for ensuring consistency in research and development workflows.[1]

Core Reactivity Profile

The reactivity of this compound is dominated by the interplay between the carbon-carbon double bond and the attached halogen atoms. The electron-withdrawing nature of the two fluorine atoms polarizes the molecule, while the carbon-bromine bond serves as a versatile handle for various transformations, most notably metal-catalyzed cross-coupling reactions and radical additions.

Caption: Key reactivity pathways for this compound.

Palladium-Catalyzed Cross-Coupling Reactions

This is arguably the most powerful application of this compound. The C-Br bond readily undergoes oxidative addition to a Palladium(0) complex, initiating catalytic cycles such as the Suzuki, Sonogashira, and Negishi couplings.[9][10] This allows for the direct formation of a C-C bond, attaching the difluorovinyl group to a wide array of organic fragments (aryl, vinyl, alkyl groups).

The general mechanism for a Suzuki coupling is illustrative of this process. It involves the oxidative addition of the vinyl bromide to Pd(0), followed by transmetalation with an organoboron species and subsequent reductive elimination to yield the product and regenerate the Pd(0) catalyst.[9] These reactions tolerate a broad range of functional groups, making them highly valuable in the late-stage functionalization of complex molecules.[11]

Caption: Generalized catalytic cycle for a Suzuki cross-coupling reaction.

Radical Reactions

The double bond in this compound can participate in radical addition reactions.[12] Under initiation by heat, light, or a chemical initiator, a radical species can add across the double bond.[13] This pathway is particularly useful for polymerization processes, where this compound can be copolymerized with other monomers, such as vinylidene fluoride (VDF), to produce fluoropolymers with tailored properties.[14] The bromine atom in the resulting polymer can then be a site for further chemical modification.

Lithiation and Nucleophilic Chemistry

Treatment with strong organolithium bases (e.g., n-butyllithium) at low temperatures can induce a metal-halogen exchange, replacing the bromine atom with lithium. This generates a highly reactive 1-bromo-2,2-difluorovinyllithium species.[15] This nucleophilic reagent can then be reacted with a variety of electrophiles, such as aldehydes and ketones, to form more complex fluorinated structures like 2-bromo-3,3-difluoroallylic acetates.[15]

Applications in Drug Discovery and Development

The primary value of this compound in a pharmaceutical context is its role as a precursor to the difluorovinyl moiety. This group is a bioisostere of an amide bond, offering improved metabolic stability against enzymatic hydrolysis.[10]

-

Metabolic Stability: Replacing a metabolically labile group with a difluorovinyl unit can significantly prolong a drug's half-life.[2]

-

Binding Affinity: The strong electronegativity of fluorine can alter the electronic profile of a molecule, potentially leading to stronger interactions with target proteins.[1]

-

Lipophilicity and Bioavailability: Strategic fluorination can fine-tune a molecule's lipophilicity, which is a critical parameter for optimizing its absorption, distribution, metabolism, and excretion (ADME) profile.[3]

It also finds use in the agrochemical industry, where the same principles of enhanced stability and efficacy are applied to create more potent and environmentally stable pesticides and herbicides.[2][3]

Field-Validated Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a representative Suzuki-Miyaura coupling reaction to synthesize an aryl-substituted difluoroethylene.

Objective: To synthesize 1-(4-methoxyphenyl)-2,2-difluoroethylene from this compound and 4-methoxyphenylboronic acid.

Causality and System Validation: This protocol is designed as a self-validating system. The choice of a palladium catalyst with a phosphine ligand is standard for efficient C-C bond formation.[16] The base (e.g., K₂CO₃) is crucial for the transmetalation step of the catalytic cycle.[9] The solvent system (e.g., Toluene/EtOH/H₂O) is selected to ensure solubility of both organic and inorganic reagents. Successful reaction is validated by TLC and confirmed by NMR/MS analysis, which should show the disappearance of the starting vinyl bromide and the appearance of a new product with the expected mass and fluorine/proton coupling patterns.

Materials:

-

This compound (CAS 359-08-0)

-

4-methoxyphenylboronic acid

-

Palladium(II) acetate [Pd(OAc)₂]

-

Triphenylphosphine [PPh₃]

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Toluene, anhydrous

-

Ethanol (EtOH)

-

Deionized Water

-

Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon inlet

Step-by-Step Methodology:

-

Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add 4-methoxyphenylboronic acid (1.2 eq.), Palladium(II) acetate (0.03 eq.), and Triphenylphosphine (0.06 eq.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment. This is critical as Pd(0) species are oxygen-sensitive.

-

Solvent Addition: Add anhydrous Toluene (20 mL) and Ethanol (5 mL) to the flask via syringe. Stir the mixture to dissolve the solids.

-

Base Addition: Prepare a solution of Potassium Carbonate (3.0 eq.) in deionized water (5 mL) and add it to the reaction mixture.

-

Substrate Addition: Carefully add this compound (1.0 eq.). Due to its low boiling point (6 °C), it should be handled as a condensed gas or a cooled liquid and added via a pre-cooled syringe.

-

Reaction Execution: Heat the reaction mixture to 80-90 °C and stir vigorously. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

-

Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Add 30 mL of diethyl ether and 30 mL of water. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure 1-(4-methoxyphenyl)-2,2-difluoroethylene.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry.

Safety and Handling

This compound is a volatile, flammable, and toxic substance that requires careful handling.[4]

-

Handling: Always work in a well-ventilated fume hood.[17] Use appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and suitable gloves.[18] Ground all equipment to prevent static discharge.[17]

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from sources of ignition.[17][19] It is classified as a flammable gas.[4]

-

Hazards: It is irritating to the eyes, respiratory system, and skin.[17] In case of exposure, seek immediate medical attention. In combustion, it may produce toxic fumes of carbon monoxide, carbon dioxide, and hydrogen fluoride.[18]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[18]

Conclusion

This compound is a high-value, versatile reagent that serves as a gateway to a wide range of difluorovinyl-containing compounds. Its robust reactivity in palladium-catalyzed cross-coupling reactions has cemented its importance in the synthetic chemist's toolbox, particularly within the pharmaceutical and agrochemical industries. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective application in advancing chemical synthesis and drug discovery.

References

-

LookChem. (n.d.). Cas 359-08-0, this compound. Retrieved from [Link]

-

The Chemical Synthesis Advantage. (2026, January 11). Using this compound. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 359-08-0). Retrieved from [Link]

-

NIST. (n.d.). This compound. NIST WebBook. Retrieved from [Link]

-

PubMed. (2009). Facile synthesis of 1,1-difluoroallenes via the difluorovinylidenation of aldehydes and ketones. Retrieved from [Link]

-

ResearchGate. (n.d.). Radical Copolymerization of Vinylidene Fluoride with this compound. Retrieved from [Link]

-

The Role of 2-Bromo-1,1-difluoroethylene in Advanced Chemical Synthesis. (n.d.). Retrieved from [Link]

- Google Patents. (n.d.). EP1270540A1 - Process for the production of bromo difluoro acetyl compounds.

-

NIST. (n.d.). This compound Phase change data. NIST WebBook. Retrieved from [Link]

-

Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Bromo-2-fluoroethane. Retrieved from [Link]

-

2-Bromo-1,1-difluoroethylene: A Crucial Component for Your Synthesis Needs. (n.d.). Retrieved from [Link]

-

Wiley Online Library. (2016). Palladium-Catalyzed Defluorinative Coupling of 1-Aryl-2,2-Difluoroalkenes and Boronic Acids. Retrieved from [Link]

-

University of Windsor. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 14). Radical Reactions. Retrieved from [Link]

-

University of California, Riverside. (n.d.). Chapter 11 Free Radical Substitution and Addition Reactions. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Cas 359-08-0,this compound | lookchem [lookchem.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

- 8. EP1270540A1 - Process for the production of bromo difluoro acetyl compounds - Google Patents [patents.google.com]

- 9. nobelprize.org [nobelprize.org]

- 10. Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sioc.cas.cn [sioc.cas.cn]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemistry.ucr.edu [chemistry.ucr.edu]

- 14. researchgate.net [researchgate.net]

- 15. Facile synthesis of 1,1-difluoroallenes via the difluorovinylidenation of aldehydes and ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. uwindsor.ca [uwindsor.ca]

- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 19. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis and Preparation of 1-Bromo-2,2-difluoroethylene

Introduction: The Strategic Value of 1-Bromo-2,2-difluoroethylene in Modern Chemistry

This compound (CAS No. 359-08-0), also known as 2-bromo-1,1-difluoroethylene, is a halogenated olefin of significant interest in the fields of pharmaceutical and agrochemical development. Its utility lies in its function as a versatile building block for the introduction of the gem-difluoroethylene moiety into complex organic molecules. The presence of the difluorinated group can profoundly alter the physicochemical properties of a compound, often leading to enhanced metabolic stability, increased bioavailability, and improved binding affinity to biological targets.[1][2][3] This guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound, tailored for researchers and professionals in drug discovery and chemical development.

Core Synthetic Strategy: Dehalogenation of Polybrominated Precursors

The most direct and established method for the synthesis of this compound involves the dehalogenation of a polybrominated difluoroethane precursor. This approach is advantageous due to the relative accessibility of the starting materials and the straightforward nature of the reaction. The overall synthetic pathway can be conceptualized as a two-stage process: the bromination of a suitable difluoroethane to yield a polybrominated intermediate, followed by a selective dehalogenation to form the desired olefin.

A key precursor in a well-documented synthetic route is 1,1-difluoro-1,2,2,2-tetrabromoethane.[4] The synthesis of this compound from this precursor is achieved through a reductive dehalogenation, typically employing a metal such as zinc or magnesium in an alcoholic solvent.[4]

Caption: Overall synthetic strategy for this compound.

Detailed Experimental Protocol: Synthesis via Dehalogenation

The following protocol is a detailed methodology for the laboratory-scale synthesis of this compound, adapted from established procedures.[4]

Part 1: Preparation of the Precursor (Illustrative Example: Bromination of 1,1-Difluoroethane)

The synthesis of the polybrominated precursor, such as 1,1-difluoro-1,2,2,2-tetrabromoethane, typically involves the direct bromination of 1,1-difluoroethane.[4] This reaction is generally carried out under photolytic conditions to facilitate radical halogenation. The resulting product is often a mixture of various brominated species, including 1,1-difluoro-1,2-dibromoethane and 1,1-difluoro-1,2,2-tribromoethane.[4] For the purpose of this guide, we will focus on the subsequent dehalogenation step, assuming the availability of a suitable polybrominated precursor.

Part 2: Dehalogenation to this compound

This procedure details the reductive dehalogenation of a polybrominated difluoroethane using zinc metal in ethanol.

Materials and Equipment:

-

1-Liter, three-neck round-bottom flask

-

Stirrer (magnetic or mechanical)

-

Thermometer

-

Addition funnel

-

Reflux condenser

-

Dry-ice cooled trap

-

Granulated zinc

-

Absolute ethanol

-

1,1-difluoro-1,2,2,2-tetrabromoethane (or a similar polybrominated precursor)

Experimental Procedure:

-

Reaction Setup: Assemble the three-neck flask with a stirrer, thermometer, addition funnel, and a reflux condenser. The outlet of the condenser should be connected to a dry-ice cooled trap to collect the volatile product.

-

Charging the Reactor: Charge the flask with granulated zinc (e.g., 269 grams, 4.14 moles) and absolute ethanol (e.g., 200 ml).[4]

-

Addition of Precursor: Prepare a solution of the polybrominated precursor (e.g., a residue containing 93.3% 1,1-difluoro-1,2,2,2-tetrabromoethane) in a suitable solvent if necessary, and place it in the addition funnel.

-

Initiation of Reaction: Begin stirring the zinc-ethanol slurry. The reaction is initiated by the dropwise addition of the precursor solution to the flask. The reaction is exothermic and should proceed without external heating.[4]

-

Reaction Control: Maintain a steady addition rate, monitoring the reaction temperature. The product, this compound, is volatile and will distill out of the reaction mixture and be collected in the cold trap.

-

Completion and Work-up: After the addition is complete, the reaction mixture can be gently heated to reflux to ensure complete reaction and distillation of the product.[4]

-

Purification: The collected crude product in the cold trap can be purified by fractional distillation to obtain this compound of high purity.

Caption: Step-by-step experimental workflow for the synthesis of this compound.

Physicochemical Properties and Characterization

Accurate characterization of the final product is crucial for its use in further synthetic applications. The following table summarizes key physical properties of this compound and its precursors.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| This compound | 359-08-0 | C₂HBrF₂ | 142.93 | ~17 |

| 1,1-Difluoroethane | 75-37-6 | C₂H₄F₂ | 66.05 | -24.7 |

| 1,2,2-Tribromo-1,1-difluoroethane | 421-34-1 | C₂HBr₃F₂ | 302.74 | 141.7[5] |

| 1,1-Difluoro-1,2,2,2-tetrabromoethane | - | C₂Br₄F₂ | 381.64 | - |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show a signal for the vinylic proton, which will be split by the two fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum will provide characteristic signals for the geminal fluorine atoms, with coupling to the vinylic proton. The wide chemical shift range of ¹⁹F NMR makes it a powerful tool for characterizing fluorinated compounds.[6][7]

-

IR Spectroscopy: The infrared spectrum should display characteristic absorption bands for the C=C double bond and the C-F and C-Br bonds.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern of bromine.

Safety and Handling

This compound is a flammable, liquefied gas and should be handled with appropriate safety precautions in a well-ventilated fume hood.[8]

-

Hazards: It is an extremely flammable gas and is supplied under pressure, with a risk of explosion if heated.[8]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. For handling larger quantities or in case of a leak, a self-contained breathing apparatus may be necessary.

-

Handling: Keep away from heat, sparks, open flames, and other ignition sources.[8] Ground all equipment to prevent static discharge.

-

Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers.[8] Protect from sunlight.

-

First Aid: In case of inhalation, move the person to fresh air. In case of skin or eye contact, rinse thoroughly with water. Seek medical attention if symptoms persist.[8]

Applications in Drug Discovery and Agrochemicals

The unique electronic properties and metabolic stability conferred by the gem-difluoroethylene group make this compound a valuable synthon in medicinal and agricultural chemistry.[2][3] It can be used in a variety of cross-coupling reactions to introduce the fluorinated moiety into a target molecule, potentially leading to drug candidates with improved pharmacokinetic profiles or agrochemicals with enhanced efficacy.[2]

Conclusion

The synthesis of this compound via the dehalogenation of polybrominated precursors is a robust and accessible method for obtaining this valuable fluorinated building block. By following the detailed protocol and adhering to the necessary safety precautions, researchers can effectively prepare this compound for use in a wide range of synthetic applications, contributing to the advancement of new pharmaceuticals and agrochemicals.

References

Sources

- 1. CN104761446A - Preparation method of 2-bromo-2,2-difluoroacetyl chloride and 2-bromo-2,2-difluoro acetate and recycling method of waste difluoro trichloroethane - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. US3505416A - Preparation of 1,1-difluoro-2-bromoethylene - Google Patents [patents.google.com]

- 5. lookchem.com [lookchem.com]

- 6. acgpubs.org [acgpubs.org]

- 7. 19Flourine NMR [chem.ch.huji.ac.il]

- 8. Page loading... [guidechem.com]

An In-depth Technical Guide to 1-Bromo-2,2-difluoroethylene: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern chemical synthesis, fluorinated building blocks are indispensable tools for the creation of novel molecules with enhanced properties. Among these, 1-Bromo-2,2-difluoroethylene (CAS Number: 359-08-0) has emerged as a versatile and highly valuable reagent.[1][2][3] Its unique structure, featuring a vinyl bromide coupled with a geminal difluoro group, provides a gateway to a diverse array of chemical transformations. This guide offers a comprehensive overview of this compound, detailing its chemical structure, molecular weight, physicochemical properties, and its significant applications in pharmaceutical and agrochemical research.

Chemical Structure and Molecular Weight

This compound is a haloalkene with the chemical formula C₂HBrF₂.[4][5][6] The molecule consists of a carbon-carbon double bond. One carbon atom is bonded to a bromine atom and a hydrogen atom, while the other is bonded to two fluorine atoms.

The molecular weight of this compound is 142.93 g/mol .[4][5][6][7]

Synonyms:

Physicochemical Properties

This compound is a volatile, colorless liquid with a pungent odor.[6] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₂HBrF₂ | [4][5][6] |

| Molecular Weight | 142.93 g/mol | [4][5][6][7] |

| CAS Number | 359-08-0 | [4][5][6] |

| Boiling Point | 6°C | [6] |

| Melting Point | -115°C | [6] |

| Density | 1.817 g/cm³ | [6][] |

| Vapor Pressure | 3270 mmHg at 25°C | [6] |

| Refractive Index | 1.344 | [6] |

Synthesis and Reactivity

The synthesis of this compound can be achieved through various methods, often involving the dehydrohalogenation of saturated precursors. One notable method involves the reaction of carbonyl compounds with 1-bromo-2,2-difluorovinyllithium, which is generated from 1,1-dibromo-2,2-difluoroethylene.[9]

The reactivity of this compound is dominated by the presence of the electron-withdrawing fluorine atoms and the reactive carbon-bromine bond. This combination allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.

Applications in Drug Development and Agrochemicals

The introduction of fluorine atoms into organic molecules can significantly alter their biological properties.[2][3] The difluoromethylene group (CF₂) is a well-known bioisostere for an oxygen atom or a methylene group, and its incorporation can lead to improved metabolic stability, enhanced binding affinity, and increased lipophilicity of drug candidates.[2]

This compound serves as a key building block for introducing the difluoroethylene moiety into larger, more complex molecules.[1] This has profound implications in:

-

Pharmaceutical Synthesis: The difluoroethylene group can enhance the pharmacokinetic profiles of drug candidates, leading to improved oral absorption and metabolic stability.[2] This results in more effective and longer-lasting therapeutic agents.

-

Agrochemical Formulations: In the agrochemical industry, the incorporation of the difluoroethylene unit can increase the potency and selectivity of pesticides and herbicides.[2][3] This contributes to the development of more effective crop protection solutions with a reduced environmental impact.[1]

-

Materials Science: The unique properties imparted by the difluoroethylene group are also leveraged in the creation of specialized polymers and materials with enhanced thermal and chemical resistance.[2]

Safety and Handling

This compound is a flammable gas and is considered toxic.[6] It should be handled with extreme care in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment, including gloves and safety glasses, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Visualization of the Molecular Structure

To provide a clear representation of the molecular structure of this compound, the following diagram was generated using the DOT language.

Caption: Molecular structure of this compound.

Conclusion

This compound is a fundamentally important fluorinated building block with a unique and versatile chemical profile. Its ability to introduce the difluoroethylene moiety into organic molecules has made it an invaluable tool for researchers and scientists in the fields of drug discovery, agrochemical development, and materials science. A thorough understanding of its structure, properties, and reactivity is crucial for harnessing its full potential in the synthesis of next-generation functional molecules.

References

-

This compound. NIST Chemistry WebBook. [Link]

-

This compound. NIST Chemistry WebBook. [Link]

-

1-Bromo-1,2-difluoroethene | C2HBrF2 | CID 588440. PubChem. [Link]

-

The Chemical Synthesis Advantage: Using this compound. (2026-01-11). Medium. [Link]

-

This compound. LookChem. [Link]

-

Chemical Properties of this compound (CAS 359-08-0). Cheméo. [Link]

-

1-Bromo-1-chloro-2,2-difluoroethene | C2BrClF2 | CID 12963. PubChem. [Link]

-

Facile synthesis of 1,1-difluoroallenes via the difluorovinylidenation of aldehydes and ketones. PubMed. [Link]

-

Ethylene, 1-bromo-2-chloro-1,2-difluoro- | C2BrClF2. PubChem. [Link]

-

CID 157940060 | C4H8Br2F2. PubChem. [Link]

-

The Role of 2-Bromo-1,1-difluoroethylene in Advanced Chemical Synthesis. Medium. [Link]

-

1,1-dibromo-2,2-difluoroethene (C2Br2F2). PubChemLite. [Link]

-

2-Bromo-1,1-difluoroethylene: A Crucial Component for Your Synthesis Needs. Medium. [Link]

- Process for the production of bromo difluoro acetyl compounds.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. lookchem.com [lookchem.com]

- 7. 1-Bromo-1,2-difluoroethene | C2HBrF2 | CID 588440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Facile synthesis of 1,1-difluoroallenes via the difluorovinylidenation of aldehydes and ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Bromodifluoroethanes: A Technical Guide to the Isomers of C2HBrF2

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine and bromine into small organic scaffolds provides a powerful tool for modulating molecular properties, a strategy of paramount importance in the fields of medicinal chemistry, materials science, and agrochemicals. The molecular formula C2HBrF2 represents two constitutional isomers, 1-bromo-1,2-difluoroethane and 2-bromo-1,1-difluoroethane , each with a unique profile of reactivity, stereochemistry, and physical characteristics. This technical guide offers a comprehensive exploration of these isomers, moving from fundamental nomenclature to detailed discussions of their synthesis, conformational analysis, reactivity, and spectroscopic signatures, thereby providing a critical resource for their application in advanced research and development.

Isomeric Landscape: Nomenclature and Structural Distinction

The constitutional isomers of C2HBrF2 are distinguished by the placement of the halogen atoms along the two-carbon ethane backbone.

-

1-bromo-1,2-difluoroethane: In this isomer, the bromine and one fluorine atom are attached to the first carbon (C1), while the second fluorine atom is bonded to the second carbon (C2).

-

2-bromo-1,1-difluoroethane: Here, the bromine atom is situated on the second carbon (C2), and both fluorine atoms are geminally substituted on the first carbon (C1)[1].

These distinct structural arrangements give rise to significant differences in their chemical and physical properties, which will be elaborated upon in the subsequent sections.

Diagram: Constitutional Isomers of C2HBrF2

Caption: Chemical structures of the two constitutional isomers of C2HBrF2.

Synthesis and Manufacturing Protocols

The synthesis of bromodifluoroethanes requires carefully controlled conditions to achieve regioselectivity and good yields. The choice of starting materials and reaction conditions is critical in directing the halogenation to the desired positions.

Synthesis of 1-bromo-1,2-difluoroethane

Conceptual Experimental Protocol (Analogous Synthesis):

-

Reactor Setup: A jacketed glass reactor equipped with a gas inlet, a mechanical stirrer, a condenser, and a temperature probe is rendered inert with nitrogen.

-

Solvent and Reactants: A suitable solvent, such as methylene chloride, is charged into the reactor and cooled to a low temperature (e.g., 0-5 °C)[2].

-

Gas Introduction: Gaseous vinyl fluoride and hydrogen bromide, along with a catalytic amount of oxygen, are bubbled through the cooled solvent[2]. The ratio of reactants would need to be optimized to favor the desired product.

-

Reaction Monitoring: The reaction progress is monitored by gas chromatography (GC) to determine the consumption of starting materials and the formation of the product.

-

Work-up and Purification: Upon completion, the reaction mixture is washed with a mild base (e.g., sodium bicarbonate solution) to neutralize any remaining acid. The organic layer is then dried over an anhydrous salt (e.g., MgSO4), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation.

The causality behind using an oxygen catalyst in the hydrobromination of vinyl fluoride is to promote a free-radical addition mechanism, which can influence the regioselectivity of the bromine and fluorine addition across the double bond.

Synthesis of 2-bromo-1,1-difluoroethane

The synthesis of 2-bromo-1,1-difluoroethane can be approached through the fluorination of a suitable bromo-chloro precursor or the bromination of a difluoroethane. A common industrial route for related compounds involves gas-phase catalytic fluorination.

Conceptual Experimental Protocol (Industrial Analogy):

-

Precursor: A suitable starting material would be a trichloroethane derivative, such as 1,1,2-trichloroethane.

-

Catalyst and Reactor: The reaction is carried out in a fixed-bed reactor packed with a chromium-magnesium fluoride catalyst[3].

-

Reaction Conditions: The precursor is vaporized and mixed with anhydrous hydrogen fluoride (HF) at a specific molar ratio (e.g., HF to chlorinated raw material of 2:1 to 40:1)[3]. This mixture is then passed through the heated catalyst bed at a temperature range of 150-350 °C and a pressure of 0.1-1.1 MPa[3].

-

Product Collection and Purification: The product stream exiting the reactor is cooled to condense the organic and inorganic acids. The organic layer is separated, neutralized, dried, and then subjected to fractional distillation to isolate the high-purity 2-bromo-1,1-difluoroethane.

The choice of a chromium-based catalyst is crucial as it facilitates the halogen exchange reaction (chlorine for fluorine) with high efficiency and selectivity.

Physicochemical Properties

The isomeric nature of these compounds leads to distinct physical properties, which are summarized below.

| Property | 1-bromo-1,2-difluoroethane | 2-bromo-1,1-difluoroethane |

| Molecular Weight | 144.95 g/mol | 144.95 g/mol [1] |

| Boiling Point | Data not readily available | 57.3 °C[4][5] |

| Density | Data not readily available | 1.8244 g/mL at 18 °C[4] |

| Refractive Index | Data not readily available | 1.394 at 10 °C[4] |

| Melting Point | Data not readily available | -75 °C[4] |

Conformational Analysis of 1-bromo-1,2-difluoroethane

For 1,2-disubstituted ethanes like 1-bromo-1,2-difluoroethane, rotation around the carbon-carbon single bond leads to different conformational isomers, primarily the anti and gauche conformers.

-

Anti-conformer: The bromine and the fluorine on the adjacent carbon are positioned 180° apart.

-

Gauche-conformer: The bromine and the adjacent fluorine are positioned 60° apart.

In many 1,2-dihaloethanes, the anti conformer is more stable due to reduced steric hindrance. However, for 1,2-difluoroethane, the gauche conformation is surprisingly more stable, a phenomenon known as the "gauche effect"[6][7]. This effect is attributed to a combination of hyperconjugation and electrostatic interactions[8]. While specific studies on 1-bromo-1,2-difluoroethane are scarce, it is reasonable to predict a complex interplay between the steric bulk of the bromine atom favoring the anti conformation and potential stabilizing gauche interactions involving the fluorine atoms. The conformational equilibrium can be influenced by the solvent polarity, with more polar solvents often favoring the more polar gauche conformer[7].

Diagram: Conformational Isomers of 1-bromo-1,2-difluoroethane

Caption: Newman projections of the anti and gauche conformers of 1-bromo-1,2-difluoroethane.

Reactivity and Mechanistic Pathways

The presence of carbon-halogen bonds dictates the reactivity of these isomers, making them susceptible to nucleophilic substitution and elimination reactions.

Nucleophilic Substitution

Both isomers can undergo nucleophilic substitution, where a nucleophile replaces the bromide ion, which is a good leaving group. The mechanism, either SN1 or SN2, is dependent on the substrate structure, the nucleophile, the leaving group, and the solvent.

-

SN2 Mechanism: This is a single-step, bimolecular reaction favored by primary and secondary alkyl halides and strong nucleophiles[9]. The nucleophile attacks the carbon atom from the side opposite to the leaving group, resulting in an inversion of stereochemistry if the carbon is a chiral center[10]. For 2-bromo-1,1-difluoroethane (a primary alkyl halide), the SN2 pathway is likely to be dominant in the presence of a strong nucleophile.

-

SN1 Mechanism: This is a two-step, unimolecular reaction that proceeds through a carbocation intermediate[11]. It is favored by tertiary and secondary alkyl halides, weak nucleophiles, and polar protic solvents that can stabilize the carbocation. For 1-bromo-1,2-difluoroethane (a secondary alkyl halide), the SN1 pathway becomes a possibility, especially under solvolytic conditions.

The fluorine atoms have a significant impact on these reactions. Their strong electron-withdrawing inductive effect can destabilize a developing positive charge on an adjacent carbon, thus disfavoring the SN1 mechanism. Conversely, this effect can make the carbon atom more electrophilic and susceptible to nucleophilic attack in an SN2 reaction.

Elimination Reactions

In the presence of a strong base, both isomers can undergo elimination reactions to form alkenes. The two main mechanisms are E1 and E2.

-

E2 Mechanism: This is a concerted, bimolecular reaction that requires a strong base[12]. The base removes a proton from a carbon adjacent (β-position) to the carbon bearing the leaving group, and the leaving group departs simultaneously to form a double bond. This mechanism has a strict stereochemical requirement for an anti-periplanar arrangement of the proton and the leaving group[13].

-

E1 Mechanism: This is a two-step, unimolecular reaction that proceeds through a carbocation intermediate, similar to the SN1 reaction[14]. It is favored by weak bases and substrates that can form stable carbocations.

For 2-bromo-1,1-difluoroethane, an E2 reaction with a strong base like potassium hydroxide in ethanol would lead to the formation of 1,1-difluoroethene. For 1-bromo-1,2-difluoroethane, an E2 reaction could potentially yield both E- and Z-1,2-difluoroethene, with the product distribution being dependent on the conformational populations and the accessibility of anti-periplanar protons.

Diagram: E2 Elimination of 2-bromo-1,1-difluoroethane

Caption: Concerted E2 mechanism for the dehydrobromination of 2-bromo-1,1-difluoroethane.

Spectroscopic Characterization

Spectroscopic techniques such as NMR and IR are indispensable for the unambiguous identification and structural elucidation of the C2HBrF2 isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectra of the two isomers are expected to be distinct. For 2-bromo-1,1-difluoroethane , the two protons on the bromine-bearing carbon will appear as a triplet due to coupling with the two fluorine atoms on the adjacent carbon. The proton on the difluorinated carbon will appear as a triplet of doublets due to coupling with the two adjacent protons and the two geminal fluorine atoms.

-

¹³C NMR: The number of signals and their chemical shifts in the ¹³C NMR spectrum will differ for the two isomers. The carbon bonded to fluorine atoms will show a significant downfield shift and will be split into a triplet by the fluorine atoms.

-

¹⁹F NMR: ¹⁹F NMR is a powerful tool for characterizing these compounds. Each isomer will exhibit a unique set of signals with specific chemical shifts and coupling patterns to both protons and other fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectra of both isomers will be dominated by strong C-F stretching absorptions, typically in the region of 1000-1400 cm⁻¹. The C-Br stretching vibration will appear at a lower frequency, usually in the range of 500-600 cm⁻¹. The specific fingerprint region for each isomer will allow for their differentiation.

Summary of Key Spectroscopic Data for 2-bromo-1,1-difluoroethane:

| Spectroscopic Technique | Observed Features |

| ¹H NMR | δ (ppm): ~5.93 (triplet of doublets, 1H), ~3.49 (triplet, 2H)[15] |

| ¹³C NMR | Expected two signals with C-F coupling. |

| IR (Vapor Phase) | Strong C-F and C-Br stretching bands are expected. |

| Mass Spectrometry (GC-MS) | Molecular ion peaks at m/z 144 and 146 in a ~1:1 ratio due to the bromine isotopes (⁷⁹Br and ⁸¹Br)[1]. |

Applications in Drug Development and Beyond

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity[16][17][18]. Brominated compounds also play a crucial role in pharmaceuticals, serving as anesthetics, sedatives, and antimicrobial agents[15].

The bromodifluoroethane isomers can serve as valuable building blocks in the synthesis of more complex fluorinated molecules. The bromine atom can be readily displaced in nucleophilic substitution reactions or used to form organometallic reagents, allowing for the introduction of the difluoroethyl moiety into a target molecule. This is particularly relevant for the development of novel pharmaceuticals and agrochemicals where the presence of a difluoromethyl or difluoroethyl group can confer desirable biological properties. For example, they can be used as precursors for the synthesis of fluorinated analogs of biologically active compounds to improve their pharmacokinetic profiles.

Conclusion

The two constitutional isomers of C2HBrF2, 1-bromo-1,2-difluoroethane and 2-bromo-1,1-difluoroethane, are compounds with distinct structural and chemical properties. A thorough understanding of their synthesis, conformational preferences, reactivity, and spectroscopic signatures is essential for their effective utilization in research and development. This guide provides a foundational framework for scientists working with these and related fluorinated compounds, highlighting the nuanced interplay of structure and reactivity that makes them valuable tools in modern chemistry.

References

- Process for the synthesis of 1-bromo-2-fluoroethane.

-

Nucleophilic Substitution Reactions. (2022, August 28). Chemistry LibreTexts. [Link]

-

1,1-dichloro-2,2-difluoroethylene. Organic Syntheses Procedure. [Link]

-

1-bromo-2-fluorobenzene. Organic Syntheses Procedure. [Link]

- Preparation method of 1,1-difluoro-2-chloroethane.

-

2-Bromo-1,1-difluoroethane. PubChem. [Link]

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2022). National Center for Biotechnology Information. [Link]

-

E1 vs E2: Comparing the E1 and E2 Reactions. Master Organic Chemistry. [Link]

-

11.1: The Discovery of Nucleophilic Substitution Reactions. (2020, August 11). Chemistry LibreTexts. [Link]

-

Elimination reaction : E1 and E2 reaction – Examples, Mechanism, Orientation and Reactivity. (2021, June 25). Online Chemistry notes. [Link]

-

Which is the most stable conformation of 1,2 difluoroethane? Quora. [Link]

-

The Interpretation of the 1H and 19F NMR Spectrum of 1,2-Difluoroethane. ResearchGate. [Link]

-

Fluorine: An invaluable tool in medicinal chemistry. ResearchGate. [Link]

-

Introduction to Nucleophilic Substitution Reactions. Master Organic Chemistry. [Link]

-

The conformation of 1,2-difluoroethane. Henry Rzepa's Blog. [Link]

-

Simply Mechanisms 4a: SN2. Reaction of bromoethane with aqueous KOH. YouTube. [Link]

-

1-Bromo-2-chloro-1,1-difluoroethane. SpectraBase. [Link]

-

The Interpretation of the 1H and 19F NMR Spectrum of 1,2-Difluoroethane. SciSpace. [Link]

-

How to Tell if the Mechanism is E1 or E2 with Practice Problems. Chemistry Steps. [Link]

-

Fluorine in Medicinal Chemistry. Semantic Scholar. [Link]

-

7.1 The Discovery of Nucleophilic Substitution Reactions. NC State University Libraries. [Link]

-

Fluorine in medicinal chemistry. PubMed. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

Conformational analysis of 1,2-difluoroethane. YouTube. [Link]

-

9.7: Comparison of E1 and E2 Reactions. (2021, September 13). Chemistry LibreTexts. [Link]

-

Elimination Reactions. [Link]

-

1H, 19F, and 13C Analysis in Under Two Minutes. AZoM. [Link]

-

Most stable conformation of 1,2 difluoroethane and 2,3-butanediol. YouTube. [Link]

-

1,2,2-Tribromo-1,1-difluoroethane. PubChem. [Link]

-

Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. (2013). National Center for Biotechnology Information. [Link]

- Process for the production of bromo difluoro acetyl compounds.

-

05.05 Conformational Analysis of 1,2-Dibromoethane. YouTube. [Link]

-

Chemical Properties, Synthesis, and Applications of 1-Bromo-2-chloroethane: A Comprehensive Review. Tethys Chemical. [Link]

Sources

- 1. 2-Bromo-1,1-difluoroethane | C2H3BrF2 | CID 136186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO1995016653A1 - Process for the synthesis of 1-bromo-2-fluoroethane - Google Patents [patents.google.com]

- 3. CN104692998A - Preparation method of 1,1-difluoro-2-chloroethane - Google Patents [patents.google.com]

- 4. CAS 359-07-9 | 1100-B-07 | MDL MFCD00042182 | 2-Bromo-1,1-difluoroethane | SynQuest Laboratories [synquestlabs.com]

- 5. 359-07-9 CAS MSDS (2-BROMO-1,1-DIFLUOROETHANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. quora.com [quora.com]

- 7. m.youtube.com [m.youtube.com]

- 8. The conformation of 1,2-difluoroethane - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 12. E1 vs. E2: How to Tell if the Mechanism is E1 or E2 with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 13. home.iitk.ac.in [home.iitk.ac.in]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. 2-BROMO-1,1-DIFLUOROETHANE(359-07-9) 13C NMR spectrum [chemicalbook.com]

- 16. researchgate.net [researchgate.net]

- 17. Fluorine in Medicinal Chemistry | Semantic Scholar [semanticscholar.org]

- 18. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Bromo-2,2-difluoroethylene: A Versatile Fluorinated Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the strategic incorporation of fluorine atoms into organic molecules is a paramount strategy for modulating physicochemical and biological properties. 1-Bromo-2,2-difluoroethylene, a key fluorinated building block, has emerged as a versatile and highly reactive intermediate for the introduction of the valuable gem-difluoroalkene moiety. This guide provides a comprehensive technical overview of its nomenclature, properties, synthesis, reactivity, and safe handling, tailored for professionals engaged in cutting-edge chemical research and development. The unique electronic properties conferred by the difluorovinyl group can significantly enhance metabolic stability, bioavailability, and binding affinity of target molecules, making this reagent a cornerstone in the synthesis of novel bioactive compounds.[1]

Nomenclature and Identification

Precise identification of chemical reagents is fundamental to scientific rigor. This compound is known by several synonyms, and its unique identifiers are crucial for unambiguous sourcing and data retrieval.

Systematic and Common Names:

While the IUPAC name is this compound, it is frequently referred to in the literature and commercial catalogs by a variety of synonyms. Understanding these alternatives is essential for comprehensive literature searches and procurement.

| Synonym | Source |

| 2-Bromo-1,1-difluoroethene | NIST Chemistry WebBook[2][3] |

| 2-Bromo-1,1-difluoroethylene | NIST Chemistry WebBook[2][3] |

| Ethene, 2-bromo-1,1-difluoro- | NIST Chemistry WebBook[2][3] |

Chemical Identifiers:

| Identifier | Value | Source |

| CAS Registry Number | 359-08-0 | NIST Chemistry WebBook[2][3] |

| Molecular Formula | C₂HBrF₂ | NIST Chemistry WebBook[2][3] |

| Molecular Weight | 142.930 g/mol | NIST Chemistry WebBook[2][3] |

| IUPAC Standard InChI | InChI=1S/C2HBrF2/c3-1-2(4)5/h1H | NIST Chemistry WebBook[2][3] |

| IUPAC Standard InChIKey | QZGNGBWAMYFUST-UHFFFAOYSA-N | NIST Chemistry WebBook[2][3] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is critical for its effective use in synthesis, including reaction setup, purification, and storage.

| Property | Value | Source |

| Boiling Point | 279 K (6 °C) | NIST Chemistry WebBook[2] |

| Physical State | Colorless gas or liquid | |

| Structure | NIST Chemistry WebBook[2][3] |

Synthesis of this compound

Experimental Protocol: Dehalogenation of a Dihaloalkane (Illustrative)

This protocol is adapted from a similar dehalogenation procedure and should be optimized for the specific synthesis of this compound.

Materials:

-

1,1-Dibromo-2,2-difluoroethane

-

Zinc dust

-

Methanol

-

Zinc chloride (catalyst)

-

Dry ice/acetone condenser

-

Distillation apparatus

Procedure:

-

A three-necked round-bottomed flask is equipped with a dropping funnel, a thermometer, and a distillation head connected to a condenser cooled with a dry ice/acetone slurry. The receiving flask is cooled in an ice bath.

-

The reaction flask is charged with methanol, zinc dust, and a catalytic amount of zinc chloride.

-

The mixture is heated to reflux.

-

A solution of 1,1-dibromo-2,2-difluoroethane in methanol is added dropwise from the dropping funnel. The rate of addition is controlled to maintain a steady distillation of the product.

-

Upon completion of the addition, the reaction mixture is heated to ensure complete reaction and distillation of the product.

-

The collected distillate, this compound, can be further purified by redistillation.

Spectroscopic Characterization

The structural elucidation and purity assessment of this compound rely on a combination of spectroscopic techniques.

Infrared (IR) and Raman Spectroscopy:

The vibrational spectra of this compound have been studied in detail. The fundamental vibrational wavenumbers have been assigned as follows:

-

Species a′: 3135, 1732, 1317, 1172, 957, 768, 568, 366, and 164 cm⁻¹

-

Species a″: 741, 583, and 227 cm⁻¹

Mass Spectrometry (MS):

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns for a bromo- and fluoro-containing compound. The NIST Chemistry WebBook indicates the availability of mass spectrum data for this compound.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for the characterization of this compound.

-

¹H NMR: The spectrum would show a single signal for the vinylic proton, split by the two fluorine atoms.

-

¹⁹F NMR: The spectrum would exhibit a signal for the two equivalent fluorine atoms, split by the vinylic proton. The chemical shift would be in the typical range for vinylic fluorines.

-

¹³C NMR: The spectrum would display two signals for the two carbon atoms of the double bond, with characteristic C-F and C-Br couplings. The carbon bonded to the fluorine atoms would show a large one-bond C-F coupling constant.

Reactivity and Applications in Synthesis

This compound is a versatile building block due to the distinct reactivity of its carbon-carbon double bond, which is influenced by the electron-withdrawing fluorine atoms and the presence of a good leaving group (bromide).

Key Reaction Pathways

Core Reactivity of this compound

Metal-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond is susceptible to oxidative addition to transition metal catalysts (e.g., palladium, copper), enabling a wide range of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. This allows for the introduction of the difluorovinyl moiety onto various scaffolds.

Nucleophilic Substitution: The electron-withdrawing nature of the fluorine atoms makes the double bond susceptible to nucleophilic attack. This can lead to either addition-elimination or vinylic substitution reactions, providing access to a variety of functionalized gem-difluoroalkenes.

Radical Reactions: this compound can participate in radical reactions, including polymerization and radical additions across the double bond. This is particularly useful in the synthesis of fluorinated polymers with tailored properties.

Cycloaddition Reactions: The electron-deficient nature of the double bond makes it a good dienophile in Diels-Alder reactions, allowing for the construction of complex fluorinated cyclic systems.

Applications in Drug Development and Agrochemicals

The introduction of the gem-difluoroalkene group can significantly impact the properties of bioactive molecules.

-

Metabolic Stability: The strong carbon-fluorine bonds can block sites of metabolism, increasing the half-life of a drug.

-

Lipophilicity and Bioavailability: Fluorine substitution can modulate the lipophilicity of a molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Binding Affinity: The polar nature of the C-F bond can lead to favorable interactions with biological targets, enhancing binding affinity and potency.

Safety and Handling

This compound is a reactive and potentially hazardous chemical that must be handled with appropriate safety precautions by trained personnel.

General Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Keep away from heat, sparks, and open flames.

-

Store in a cool, dry, well-ventilated area in a tightly sealed container.

In Case of Exposure:

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. Its unique reactivity profile allows for the efficient introduction of the gem-difluoroalkene moiety, a key structural motif for enhancing the properties of pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in the laboratory. As the demand for sophisticated fluorinated molecules continues to grow, the importance of building blocks like this compound in enabling innovation is undeniable.

References

-

Theimer, R., & Nielsen, J. R. (1957). Infrared and Raman Spectra of Fluorinated Ethylenes. VIII. 1,1-Difluoro-2-bromoethylene. The Journal of Chemical Physics, 27(1), 264–268. [Link]

-

NIST/EPA/NIH Mass Spectral Library. (n.d.). 1,1-Dibromodifluoroethylene. NIST Chemistry WebBook. Retrieved from [Link]

-

Fuchibe, K., Abe, M., & Oh, K. (2009). Facile synthesis of 1,1-difluoroallenes via the difluorovinylidenation of aldehydes and ketones. Organic letters, 11(17), 3994–3997. [Link]

-

AZoM. (2019, October 22). 1H, 19F, and 13C Analysis in Under Two Minutes. Retrieved from [Link]

-

Theimer, R., & Nielsen, J. R. (1959). Infrared and Raman Spectra of Fluorinated Ethylenes. IX. 1,1‐Difluoro‐2‐chloro‐2‐bromoethylene. The Journal of Chemical Physics, 30(1), 98-103. [Link]

-

Ma, G., Wan, W., Li, J., Hu, Q., Jiang, H., Wang, J., Zhu, S., & Hao, J. (2014). An Efficient Regioselective Hydrodifluoromethylation of Unactivated Alkenes with Me3SiCF2CO2Et at Ambient Temperature. The Royal Society of Chemistry. Retrieved from [Link]

-

Foroozandeh, M., & Kirsch, P. (2018). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Communications Chemistry, 1(1), 1-9. [Link]

-

EPFL. (n.d.). 13C NMR with 1H and 19F double decoupling. Retrieved from [Link]

-

NIST Chemistry WebBook. (n.d.). This compound. Retrieved from [Link]

-

NIST Chemistry WebBook. (n.d.). This compound. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethylene, 1-bromo-2-chloro-1,2-difluoro-. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-1,2-difluoroethene. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1,1-dichloro-2,2-difluoroethylene. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-1-chloro-2,2-difluoroethene. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-BROMO-1-FLUORO-2,2-DIPHENYL-ETHENE. Retrieved from [Link]

- Brückner, R. (2010). Organic mechanisms: reactions, stereochemistry and synthesis. Springer.

-

Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene. Retrieved from [Link]

- Google Patents. (n.d.). CN104761446A - Preparation method of 2-bromo-2,2-difluoroacetyl chloride and 2-bromo-2,2-difluoro acetate and recycling method of waste difluoro trichloroethane.

- Google Patents. (n.d.). EP1270540A1 - Process for the production of bromo difluoro acetyl compounds.

-

eScholarship. (n.d.). Intramolecular Diels–Alder Reactions in Organic Synthesis. Retrieved from [Link]

Sources

An In-depth Technical Guide to Fluorinated Building Blocks in Organic Synthesis

Abstract

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, agrochemistry, and materials science.[1][][3][4][5] The unique physicochemical properties conferred by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, have led to a surge in the development and application of fluorinated building blocks.[1][][3][4][5][6] This guide provides a comprehensive overview of the fundamental principles and practical applications of these critical synthetic intermediates. We will delve into the profound impact of fluorine on molecular properties, explore the major classes of fluorinated building blocks, and detail the key synthetic strategies for their preparation. This text is intended for researchers, scientists, and drug development professionals seeking to leverage the power of fluorine in their synthetic endeavors.

The Fluorine Advantage: Why Incorporate Fluorine?

The utility of fluorine in molecular design stems from its unique atomic and bonding characteristics. As the most electronegative element, fluorine's presence in a molecule imparts a strong inductive effect, influencing the acidity and basicity of nearby functional groups.[4][] The carbon-fluorine bond is exceptionally strong, contributing to the metabolic stability of fluorinated compounds by blocking sites susceptible to oxidative metabolism.[6][][8]

Physicochemical Property Modulation

The introduction of fluorine can dramatically alter a molecule's physical and chemical properties:

-

Lipophilicity: Fluorine substitution can either increase or decrease lipophilicity depending on the molecular context. While a single fluorine atom can increase lipophilicity, highly fluorinated groups like trifluoromethyl (CF3) are significantly more lipophilic than a methyl group. This modulation is critical for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[6]

-

pKa Alteration: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic protons and decrease the basicity of amines.[1] This allows for fine-tuning the ionization state of a molecule at physiological pH, which is crucial for receptor binding and membrane permeability.[]

-

Conformational Control: The steric bulk and unique electronic properties of fluorine can influence molecular conformation. This can lead to a more favorable binding orientation with a biological target, thereby increasing potency and selectivity.[1][]

Enhanced Biological Activity

The cumulative effects of these property modulations often translate to improved biological performance:

-

Metabolic Stability: The strength of the C-F bond makes it resistant to enzymatic cleavage, a common metabolic pathway for many organic molecules.[1][3][6][8] By replacing a metabolically labile C-H bond with a C-F bond, the metabolic half-life of a drug can be significantly extended.[1][3][6][8]

-

Binding Affinity: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonding and dipole-dipole interactions.[4][] These interactions can enhance the binding affinity and, consequently, the potency of a drug candidate.

-

Membrane Permeability: The ability of fluorine to modulate lipophilicity can be harnessed to improve a molecule's ability to cross biological membranes, a critical factor for oral bioavailability and reaching intracellular targets.[1][9][10]

A Taxonomy of Fluorinated Building Blocks

Fluorinated building blocks can be broadly categorized based on the nature and number of fluorine atoms they contain. These building blocks serve as versatile starting materials for the synthesis of more complex fluorinated molecules, often circumventing the need for direct fluorination which can be challenging and require harsh reagents.[11]

Monofluorinated Building Blocks

These compounds contain a single fluorine atom and are often used to introduce subtle electronic changes to a molecule.

Difluorinated Building Blocks

Difluoromethylene (-CF2-) groups are of particular interest as they can act as isosteres for carbonyl groups or ethers, offering altered electronic properties and metabolic stability.

Trifluoromethylated Building Blocks

The trifluoromethyl (-CF3) group is one of the most commonly incorporated fluorinated moieties in drug discovery.[8] Its strong electron-withdrawing nature and high lipophilicity can profoundly impact a molecule's properties.[1][12]

Perfluoroalkylated Building Blocks

These building blocks contain longer perfluoroalkyl chains (-C_nF_{2n+1}) and are utilized to impart significant lipophilicity and unique solubility properties.

Synthetic Strategies for Accessing Fluorinated Building Blocks

The synthesis of fluorinated building blocks relies on a variety of specialized fluorination techniques. The choice of method depends on the desired building block, the substrate, and the required selectivity.

Nucleophilic Fluorination

Nucleophilic fluorination involves the displacement of a leaving group by a fluoride ion (F-).[13] This is a widely used method for the synthesis of alkyl fluorides.

Key Reagents:

-

Inorganic Fluorides: Potassium fluoride (KF) and cesium fluoride (CsF) are common sources of fluoride ions.[13]

-

Organic Fluorinating Agents: Diethylaminosulfur trifluoride (DAST) and its analogues are effective for the deoxofluorination of alcohols and carbonyl compounds.[13][14]

-

Hydrogen Fluoride Complexes: Olah's reagent (HF/pyridine) offers a more manageable alternative to neat hydrogen fluoride.[13]

Workflow: Nucleophilic Fluorination

Caption: General workflow for nucleophilic fluorination.

Experimental Protocol: Synthesis of an Alkyl Fluoride via Nucleophilic Substitution

Reaction: Conversion of an alkyl tosylate to an alkyl fluoride using potassium fluoride.

Materials:

-

Alkyl tosylate (1.0 eq)

-

Potassium fluoride (spray-dried, 2.0 eq)

-

Acetonitrile (anhydrous)

-

Phase-transfer catalyst (e.g., 18-crown-6, 0.1 eq)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alkyl tosylate, spray-dried potassium fluoride, and the phase-transfer catalyst.

-

Add anhydrous acetonitrile via syringe.

-

Equip the flask with a reflux condenser and heat the reaction mixture to reflux with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove excess potassium fluoride and other inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired alkyl fluoride.

Electrophilic Fluorination

Electrophilic fluorination utilizes a reagent that delivers an electrophilic fluorine atom ("F+") to a nucleophilic carbon center.[13] This method is particularly useful for the fluorination of electron-rich substrates such as enolates, silyl enol ethers, and aromatic compounds.[15]

Key Reagents:

-

N-F Reagents: These are the most common and versatile electrophilic fluorinating agents.[15] Examples include Selectfluor®, N-fluorobenzenesulfonimide (NFSI), and Umemoto's reagents.[13][15] These reagents are generally stable, easy to handle, and offer high selectivity.[13]

Workflow: Electrophilic Fluorination

Caption: General workflow for electrophilic fluorination.

Experimental Protocol: α-Fluorination of a Ketone

Reaction: α-Fluorination of a ketone using Selectfluor®.

Materials:

-

Ketone (1.0 eq)

-

Selectfluor® (1.1 eq)

-

Acetonitrile (anhydrous)

-

Round-bottom flask, magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve the ketone in anhydrous acetonitrile.

-

Add Selectfluor® portion-wise to the stirred solution at room temperature. An exotherm may be observed.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC or GC.

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the α-fluorinated ketone.

Fluoroalkylation Reactions

These reactions involve the introduction of a fluoroalkyl group, most commonly the trifluoromethyl group.

-

Nucleophilic Trifluoromethylation: Reagents such as the Ruppert-Prakash reagent (TMSCF3) are used to deliver a nucleophilic CF3- group to electrophilic substrates like aldehydes and ketones.[16]

-

Electrophilic Trifluoromethylation: Reagents like Togni's reagents and Umemoto's reagents enable the introduction of an electrophilic CF3 group.

-

Radical Trifluoromethylation: This method involves the generation of a trifluoromethyl radical (•CF3) which can then add to alkenes or aromatic systems.

Data Presentation: Comparison of Common Fluorinating Agents

| Fluorinating Agent | Type | Substrates | Advantages | Disadvantages |

| Potassium Fluoride (KF) | Nucleophilic | Alkyl halides | Cost-effective, good atom economy | Hygroscopic, requires dry conditions |

| DAST | Nucleophilic | Alcohols, carbonyls | Effective for deoxofluorination | Volatile, potentially toxic, can decompose explosively |

| Selectfluor® | Electrophilic | Enolates, aromatics, alkenes | Stable, easy to handle, highly selective | Expensive, generates amine waste |

| NFSI | Electrophilic | Enolates, aromatics | Stable, effective | Can be expensive |

| Ruppert-Prakash (TMSCF3) | Nucleophilic | Carbonyl compounds | Safe, easy to handle | Generates silicon-containing waste, expensive |

| Togni's Reagents | Electrophilic | Alkenes, alkynes, aromatics | Versatile, introduces CF3 group | Can be explosive, generates iodoarene waste |

This table is a summary based on information from multiple sources.[13][17]

Safety Considerations in Fluorine Chemistry

Working with fluorinating agents requires strict adherence to safety protocols due to their inherent reactivity and potential toxicity.[18]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, a flame-resistant lab coat, and suitable gloves.[18] Double-gloving is often recommended.[18]

-

Engineering Controls: All manipulations of volatile or highly reactive fluorinating agents must be performed in a well-ventilated chemical fume hood.[18] For particularly hazardous materials, a glove box may be necessary.[18]

-

Emergency Preparedness: Be familiar with the specific hazards of the reagents being used. For work with hydrogen fluoride or reagents that can generate it, have a calcium gluconate antidote readily available.[19]

-